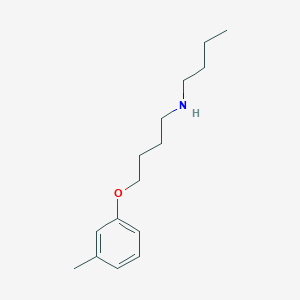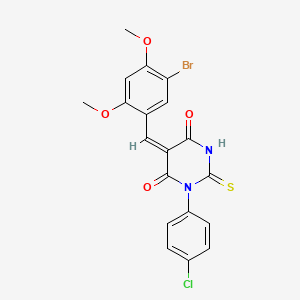![molecular formula C17H18N2O2 B4970955 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may inhibit the activity of topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may prevent cancer cells from dividing and replicating, leading to cell death.
Biochemical and Physiological Effects:
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its broad range of biological activities, making it a potential candidate for the development of novel therapeutics. Additionally, 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the development of novel formulations of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, such as liposomes or nanoparticles, which may improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential therapeutic applications. Finally, the use of 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs or therapies may enhance its anticancer and antiviral properties.
Wissenschaftliche Forschungsanwendungen
2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been investigated for its antiviral properties, inhibiting the replication of the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Additionally, 2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)10-5-11-19-16(20)13-8-3-6-12-7-4-9-14(15(12)13)17(19)21/h3-4,6-9H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMVGTHZMQOEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644305 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Dimethylamino-propyl)-benzo[de]isoquinoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)


![dimethyl 2-[(mesitylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4970926.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)

![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)
